molecular formula C13H12F8N2OS B12106254 5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide

5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide

Cat. No.: B12106254
M. Wt: 396.30 g/mol
InChI Key: KJKRNEOSUNTBHY-UHFFFAOYSA-N
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Description

5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, such as the presence of pentafluoroethyl and trifluoromethylsulfanylmethyl groups, contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide typically involves multiple steps, including the introduction of fluorinated groups and the formation of the nicotinamide core. Common synthetic routes may include:

    Fluorination Reactions: Introduction of pentafluoroethyl and trifluoromethylsulfanylmethyl groups using fluorinating agents such as sulfur tetrafluoride (SF4) or trifluoromethylsulfur pentafluoride (SF5CF3).

    Amidation Reactions: Formation of the nicotinamide core through the reaction of nicotinic acid or its derivatives with appropriate amines under dehydrating conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of the compound using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions involving the replacement of functional groups with other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of advanced materials, coatings, and polymers with unique properties.

Mechanism of Action

The mechanism of action of 5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Molecular Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog with a wide range of biological activities.

    Fluorinated Nicotinamides: Compounds with similar fluorinated groups, offering unique chemical properties.

    Trifluoromethyl Compounds: Compounds containing trifluoromethyl groups, known for their stability and reactivity.

Uniqueness

5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide stands out due to its unique combination of pentafluoroethyl and trifluoromethylsulfanylmethyl groups, which impart distinctive chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12F8N2OS

Molecular Weight

396.30 g/mol

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)-N-[1-(trifluoromethylsulfanyl)butan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C13H12F8N2OS/c1-2-9(6-25-13(19,20)21)23-10(24)7-3-8(5-22-4-7)11(14,15)12(16,17)18/h3-5,9H,2,6H2,1H3,(H,23,24)

InChI Key

KJKRNEOSUNTBHY-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(C(F)(F)F)(F)F

Origin of Product

United States

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